molecular formula C16H22N4O3 B4018668 N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-methoxynicotinamide

N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-methoxynicotinamide

Cat. No. B4018668
M. Wt: 318.37 g/mol
InChI Key: USQFLDJGGCNXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-methoxynicotinamide, also known as MRS1477, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been shown to modulate the NAD+ metabolism in cells.

Mechanism of Action

N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-methoxynicotinamide acts as an NAD+ precursor and increases the NAD+ levels in cells. NAD+ is a coenzyme that plays a crucial role in cellular metabolism and energy production. It is also involved in regulating various cellular processes such as DNA repair, metabolism, and aging. N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-methoxynicotinamide has also been shown to activate the sirtuin family of proteins, which are involved in regulating various cellular processes such as DNA repair, metabolism, and aging.
Biochemical and Physiological Effects:
N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-methoxynicotinamide has been shown to have various biochemical and physiological effects on cells. It has been shown to increase the NAD+ levels in cells, which is essential for cellular metabolism and energy production. N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-methoxynicotinamide has also been shown to activate the sirtuin family of proteins, which are involved in regulating various cellular processes such as DNA repair, metabolism, and aging. Additionally, N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-methoxynicotinamide has been shown to have anti-inflammatory effects and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-methoxynicotinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it suitable for in vitro and in vivo studies. It is also stable and can be easily synthesized in large quantities. However, there are also limitations to using N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-methoxynicotinamide in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-methoxynicotinamide has not been extensively studied in humans, and its long-term effects are not well understood.

Future Directions

There are several future directions for the research of N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-methoxynicotinamide. One area of research is the potential therapeutic applications of N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-methoxynicotinamide in various diseases such as cancer, neurodegenerative disorders, and metabolic disorders. Another area of research is the development of more potent and selective NAD+ precursors that can modulate the NAD+ metabolism in cells. Additionally, future research can focus on understanding the long-term effects of N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-methoxynicotinamide and its potential side effects in humans.

Scientific Research Applications

N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-methoxynicotinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and metabolic disorders. It has been shown to increase the NAD+ levels in cells, which is essential for cellular metabolism and energy production. N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-methoxynicotinamide has also been shown to activate the sirtuin family of proteins, which are involved in regulating various cellular processes such as DNA repair, metabolism, and aging.

properties

IUPAC Name

N-ethyl-2-methoxy-N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-5-20(10-13-18-14(23-19-13)9-11(2)3)16(21)12-7-6-8-17-15(12)22-4/h6-8,11H,5,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQFLDJGGCNXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NOC(=N1)CC(C)C)C(=O)C2=C(N=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-methoxynicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-methoxynicotinamide

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